molecular formula C15H16N2O2 B12965965 7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one

Cat. No.: B12965965
M. Wt: 256.30 g/mol
InChI Key: KPEFYZUJMQNGLH-UHFFFAOYSA-N
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Description

7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position using oxidizing agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Benzylated Compounds: Compounds with benzyl groups attached to different core structures.

Uniqueness

7-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,7-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

7-benzyl-4-hydroxy-1,5,6,8-tetrahydro-1,7-naphthyridin-2-one

InChI

InChI=1S/C15H16N2O2/c18-14-8-15(19)16-13-10-17(7-6-12(13)14)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H2,16,18,19)

InChI Key

KPEFYZUJMQNGLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=CC(=O)N2)O)CC3=CC=CC=C3

Origin of Product

United States

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